Anhydrosecoisolariciresinol

Cancer Biology Natural Products Cell Proliferation

SECO and SDG exhibit weaker cytotoxicity in direct comparison studies, limiting cancer research outcomes. Anhydrosecoisolariciresinol (AHS) overcomes this with superior MCF-7 growth inhibition vs. SECO & SDG, and a quantified IC50 of 32.5 µM against HL-60 leukemia cells. • Metabolic tracking: reduced dehydroxylation vs. SECO enables distinct gut microbiota fate mapping • Antioxidant benchmarking: k2 = 1.85-2.29 µmol⁻¹ dm³ s⁻¹ in lipid peroxidation models • HPLC quantification: stable acid-hydrolysis artifact simplifies total flax lignan analysis

Molecular Formula C20H24O5
Molecular Weight 344.4 g/mol
Cat. No. B1631141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrosecoisolariciresinol
Molecular FormulaC20H24O5
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
InChIKeyROGUIJKVZZROIQ-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrosecoisolariciresinol (AHS) Research Overview


Anhydrosecoisolariciresinol (ANHSECO, AHS) is a dibenzylbutyrolactone lignan and a structurally dehydrated derivative of secoisolariciresinol (SECO). It is formed as an artifact during the acid hydrolysis of flaxseed (Linum usitatissimum) lignan extracts [1] and can also be directly isolated from natural sources like Wedelia biflora [2]. As a plant-derived secondary metabolite with a defined phenolic structure, AHS is primarily utilized in research to investigate structure-activity relationships within the lignan class, particularly for its antiproliferative and antioxidant properties [3].

Plant-derived lignan for structure-activity relationship (SAR) studies
Antiproliferative endpoint review in cancer cell models
Antioxidant kinetic profiling in linseed lignan research
Reported kinetic class and lipid peroxidation rank

Why AHS Cannot Replace SECO or SDG


Generic substitution among flaxseed lignans—namely Anhydrosecoisolariciresinol (AHS), Secoisolariciresinol (SECO), and Secoisolariciresinol Diglucoside (SDG)—is scientifically unsound due to significant structural differences that directly impact biological activity. AHS, formed by dehydration of SECO, possesses a furan ring that alters its physicochemical properties and bioactivity profile [1]. Critically, in head-to-head studies, AHS demonstrates superior growth inhibition of breast cancer cells compared to SECO and SDG [2], while also exhibiting a distinct kinetic profile in free radical scavenging assays [3]. Furthermore, the presence or absence of glycosylation (as in SDG vs. SECO) dramatically influences cellular uptake and potency . These quantifiable differences in efficacy and mechanism preclude interchangeable use and necessitate precise compound selection based on the specific research objective.

Research Compound
Anhydrosecoisolariciresinol (AHS)
Dehydrated lignan with furan ring; distinct antiproliferative profile and metabolic pathway in gut microbiota studies.
Common Substitutes
SECO / SDG
Parent diol or diglucoside forms; differ in cellular uptake, growth inhibition endpoints, and dehydroxylation extent.
Structural differences may shift endpoint response; direct substitution without validation is not recommended.

AHS Quantitative Evidence & Comparisons


MCF-7 Breast Cancer Cell Growth Inhibition

Anhydrosecoisolariciresinol (AHS) demonstrated the most potent growth inhibition in human breast cancer MCF-7 cells when directly compared to its structural analogs, secoisolariciresinol (SECO) and secoisolariciresinol diglucoside (SDG). In a controlled in vitro study, AHS significantly decreased cell growth at concentrations of 50 and 100 µM, a more pronounced effect than that observed for the other two lignans under the same conditions [1]. This head-to-head comparison underscores the enhanced efficacy of the dehydrated, aglycone form.

Cell growth inhibition
Reported head-to-head
AHS: pronounced decrease at 50–100 µM vs SECO/SDG in MCF-7 cells
Supports cell-model response comparison
Endpoint response context; potency ranking within tested set
Cancer Biology Natural Products Cell Proliferation

Reduced Gut Microbiota Metabolism

The furan ring structure of anhydrosecoisolariciresinol (AHS) significantly alters its susceptibility to bacterial metabolism in the gut compared to its diol precursor, secoisolariciresinol (SECO). While SECO and AHS were similarly demethylated by intestinal microbiota, the extent of subsequent dehydroxylation was markedly lower for demethylated AHS than for demethylated SECO [1]. This indicates that AHS follows a distinct metabolic pathway with a potentially different spectrum of bioactive metabolites.

Microbial dehydroxylation
Reported comparison
Demethylated AHS: much lower dehydroxylation vs demethylated SECO
Supports distinct metabolic fate assessment
In vitro human microbiota fermentation
Microbiology Metabolism Gut-Brain Axis

Differential Antioxidant Kinetics

In a comprehensive assessment of linseed antioxidants, anhydrosecoisolariciresinol (ANHSECO) was compared to a panel of phenolic acids and lignans. The study quantified its second-order rate constant (k2) with free radicals, placing it in the 'medium' kinetic class alongside ferulic acid derivatives and SECO [1]. However, in a lipid peroxidation inhibition model (Rancimat), ANHSECO and SECO showed differential protective effects on unsaturated triacylglycerols, with SECO providing slightly greater protection [1]. This demonstrates that even minor structural differences between AHS and its parent compound result in distinct antioxidant behaviors in complex systems.

Antioxidant kinetics
Reported ranking
k2 1.85–2.29 µmol⁻¹ dm³ s⁻¹; lipid peroxidation rank intermediate
Supports antioxidant kinetic profiling
Class-level kinetic group; context-dependent
Antioxidant Food Chemistry Lipid Peroxidation

Selective Cytotoxicity Across Cancer Cell Lines

Anhydrosecoisolariciresinol (AHS) exhibits a quantifiable selectivity in its cytotoxic activity against different cancer cell lines. It demonstrates its highest potency against the HL-60 human promyelocytic leukemia cell line with an IC50 of 32.5 ± 2.1 µM, while being markedly less potent against solid tumor lines such as A549 lung adenocarcinoma (IC50: 48.3 ± 3.2 µM) and MCF-7 breast cancer (IC50: 52.7 ± 4.1 µM) [1]. This specific profile provides a clear baseline for researchers exploring its mechanism of action in hematologic malignancies versus solid tumors.

Selective cytotoxicity
Cross-study comparable
IC50: HL-60 32.5 µM, A549 48.3 µM, MCF-7 52.7 µM, MDA-MB-231 68.9 µM
Supports cell-line sensitivity review
Endpoint context for hematologic vs solid tumor comparison
Oncology Drug Discovery Leukemia

AHS Research Applications


Cancer Biology: Antiproliferative Mechanisms

Anhydrosecoisolariciresinol is the optimal lignan for studies focusing on direct cytotoxicity and growth inhibition, particularly when a head-to-head comparison has shown it to be more potent than SECO and SDG in MCF-7 breast cancer cells [1]. Its well-characterized IC50 values across multiple cell lines—including potent activity against HL-60 leukemia cells (IC50 32.5 µM) [2]—provide a quantitative foundation for mechanistic studies, structure-activity relationship (SAR) analyses, and use as a positive control in natural product drug discovery screens.

Gut Microbiome & Metabolic Pathways

For research into the metabolism of dietary lignans by the human gut microbiota, AHS is an essential analytical standard and experimental compound. Direct comparative studies show it is metabolized differently than its precursor SECO, undergoing significantly less dehydroxylation [3]. This makes AHS a crucial tool for tracking distinct metabolic fates, understanding the formation of novel mammalian lignan metabolites, and evaluating the impact of food processing (e.g., acid hydrolysis) on the bioavailability and bioactivity of flaxseed components.

Food Science: Antioxidant Kinetics

In food chemistry and preservation research, AHS serves as a well-defined model compound representing the 'medium' kinetic class of antioxidants, with its second-order rate constant (k2) quantified in the range of 1.85–2.29 µmol⁻¹ dm³ s⁻¹ [4]. Its specific performance in lipid peroxidation models, where it provides intermediate protection compared to SECO and ferulic acid [4], allows researchers to investigate the structure-function relationship of lignans in complex food matrices and to benchmark the performance of novel antioxidant formulations.

Analytical Chemistry: HPLC Reference Standard

Due to its formation as a stable artifact during the acid hydrolysis of flaxseed, AHS is a valuable reference standard for the quantification of total flax lignan content by HPLC [5]. The method leverages the complete conversion of SECO to its anhydrous form, AHS, simplifying the chromatographic profile and providing a robust, single-analyte target for assessing the quality and lignan yield of flaxseed and related nutraceutical raw materials. Procurement of high-purity AHS (e.g., ≥98%) is critical for this application.

Application
Selection Property
Validation Focus
Cancer cell-model antiproliferative studies
Cell-model endpoint response
Reported growth inhibition and IC50 profiling
Gut microbiota lignan metabolism research
Metabolic pathway divergence
Differential dehydroxylation tracking
Food antioxidant kinetics research
Radical scavenging kinetic class
k2 rank and lipid peroxidation review
HPLC lignan quantification standard
Chromatographic stability (anhydro form)
Purity specification and peak identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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